molecular formula C7H10N2OS B7722691 6-propyl-2-sulfanyl-1H-pyrimidin-4-one

6-propyl-2-sulfanyl-1H-pyrimidin-4-one

Cat. No.: B7722691
M. Wt: 170.23 g/mol
InChI Key: KNAHARQHSZJURB-UHFFFAOYSA-N
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Description

6-propyl-2-sulfanyl-1H-pyrimidin-4-one is a heterocyclic compound that belongs to the class of thioxopyrimidines This compound is characterized by the presence of a sulfur atom at the second position and a propyl group at the sixth position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-propyl-2-sulfanyl-1H-pyrimidin-4-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-thiouracil with 1-bromohexane in the presence of a base such as potassium carbonate can yield this compound . Another method involves the use of [3+3], [4+2], or [5+1] cyclization processes or domino reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-propyl-2-sulfanyl-1H-pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols or other reduced derivatives.

    Substitution: The propyl group or the sulfur atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted pyrimidines depending on the reagents used.

Scientific Research Applications

6-propyl-2-sulfanyl-1H-pyrimidin-4-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-propyl-2-sulfanyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The sulfur atom in the compound can form covalent bonds with biological molecules, leading to the modulation of their activity. This compound can inhibit enzymes, disrupt cellular processes, and induce apoptosis in cancer cells .

Comparison with Similar Compounds

6-propyl-2-sulfanyl-1H-pyrimidin-4-one can be compared with other thioxopyrimidines and pyrimidine derivatives. Similar compounds include:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

6-propyl-2-sulfanyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c1-2-3-5-4-6(10)9-7(11)8-5/h4H,2-3H2,1H3,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNAHARQHSZJURB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)N=C(N1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=CC(=O)N=C(N1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-propyl-2-sulfanyl-1H-pyrimidin-4-one
Reactant of Route 2
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Reactant of Route 5
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Reactant of Route 6
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